molecular formula C27H23N3O3S B2611555 N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872207-99-3

N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2611555
CAS No.: 872207-99-3
M. Wt: 469.56
InChI Key: VUOYZONMSAAECA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a benzofuropyrimidine derivative featuring a thioacetamide linkage and substituted aryl groups. Its structure combines a benzofuropyrimidinone core with a 2,5-dimethylphenyl substituent and an m-tolyl group, which influence its electronic and steric properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-7-6-8-19(13-16)30-26(32)25-24(20-9-4-5-10-22(20)33-25)29-27(30)34-15-23(31)28-21-14-17(2)11-12-18(21)3/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOYZONMSAAECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities. The following table summarizes potential applications based on existing research:

Activity Type Description References
Antimicrobial Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Shows potential cytotoxic effects against various cancer cell lines.
Enzyme Inhibition May inhibit enzymes relevant to diseases, such as acetylcholinesterase, impacting neurodegeneration.
Antifungal Demonstrated efficacy against drug-resistant fungal strains like Candida auris.

Synthesis and Mechanism of Action

The synthesis of N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves multiple steps that typically include the formation of the thioacetamide linkage and the assembly of the benzofuro-pyrimidine structure. Understanding its mechanism of action is crucial for identifying its interactions with biological targets. Research is ongoing to elucidate these interactions and their implications for therapeutic use.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of similar thiazole derivatives against methicillin-resistant Staphylococcus aureus and found promising results, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Research : Investigations into related compounds indicated selective cytotoxicity towards cancer cells while sparing normal cells. This highlights the potential for this compound to be further explored as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion compare the target compound with two structurally related analogs from the evidence (Table 1). These analogs share key features such as the thioacetamide backbone and substituted aryl groups but differ in substituents and physicochemical properties.

Table 1: Comparative Physicochemical and Spectroscopic Data

Parameter Target Compound* Compound 5.6 () Compound 5.15 ()
Molecular Formula C27H23N3O3S C13H11Cl2N3O2S C19H17N3O3S
Yield Not reported 80% 60%
Melting Point (°C) Not reported 230–232 224–226
1H NMR (DMSO-d6, δ ppm) Not reported 12.50 (NH-3), 10.10 (NHCO) 12.45 (NH-3), 10.08 (NHCO)
Key Substituents 2,5-Dimethylphenyl, m-tolyl 2,3-Dichlorophenyl 4-Phenoxyphenyl
Elemental Analysis (C) Not reported 45.29% (Calcd: 45.36%) Not reported
Key Observations:

Substituent Effects on Solubility and Reactivity The 2,3-dichlorophenyl group in Compound 5.6 introduces electron-withdrawing chlorine atoms, likely enhancing electrophilic reactivity but reducing solubility compared to the 4-phenoxyphenyl group in Compound 5.15, which contains an ether linkage for improved lipophilicity .

Synthetic Efficiency Compound 5.6 achieved an 80% yield, suggesting efficient coupling of the thioacetamide moiety with the dichlorophenyl group. In contrast, Compound 5.15’s lower yield (60%) may reflect challenges in introducing the phenoxyphenyl substituent .

Spectral Signatures

  • Both analogs show similar NH proton signals in 1H NMR (δ ~12.45–12.50 for NH-3; ~10.08–10.10 for NHCO), confirming the conserved thioacetamide core. The target compound would likely exhibit analogous peaks.

Elemental Analysis Consistency

  • Compound 5.6’s carbon content (45.29% vs. calcd. 45.36%) validates synthetic purity, a critical benchmark for pharmacological applications .

Research Implications and Limitations

  • Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized in the evidence, its structural resemblance to kinase inhibitors (e.g., pyrimidinone derivatives) suggests therapeutic relevance.
  • Synthetic Challenges : The absence of reported yield or melting point data for the target compound highlights gaps in current literature. Future work should prioritize its synthesis and characterization.
  • Comparative Limitations : Compounds in (e.g., PF 43(1) derivatives) are structurally distinct, focusing on peptide-like frameworks rather than benzofuropyrimidines, limiting direct comparisons .

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including in vitro studies, molecular docking analyses, and case studies.

Chemical Structure and Properties

The compound's chemical formula is C27H27N3O3SC_{27}H_{27}N_3O_3S with a molecular weight of approximately 505.66 g/mol. The structural features include a thioacetamide moiety and a pyrimidine derivative, contributing to its biological properties.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer progression. For instance, it has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibiting this enzyme can lead to apoptosis in cancer cells.

Anticancer Effects

  • Cell Line Studies : In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Comparative studies have shown that its efficacy is comparable to established chemotherapeutic agents like etoposide .
  • Mechanistic Insights : The compound induces reactive oxygen species (ROS) production in cancer cells, which is associated with oxidative stress leading to cell death. Additionally, flow cytometry analyses reveal that it causes cell cycle arrest at the G1 phase, further supporting its role as an anticancer agent .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of topoisomerase II. Molecular docking studies suggest that it binds effectively to the enzyme's active site, preventing its function and thereby inhibiting cancer cell proliferation .

Study on Topoisomerase II Inhibition

A study involving the synthesis and biological evaluation of compounds similar to this compound highlighted its potent activity against human topoisomerases. Out of several synthesized compounds, those with structural similarities showed promising results in decatenation and relaxation assays .

Cytoprotective Effects

In another set of experiments focusing on cytoprotection against oxidative damage, compounds related to this compound demonstrated the ability to protect normal cells from carcinogen-induced damage by reducing DNA strand breaks .

Summary of Findings

Property Details
Chemical Formula C27H27N3O3SC_{27}H_{27}N_3O_3S
Molecular Weight 505.66 g/mol
Anticancer Activity Effective against breast, colon, lung, and prostate cancers; induces apoptosis through ROS generation
Enzyme Inhibition Selective inhibitor of topoisomerase II; prevents DNA replication
Cytoprotective Effects Protects normal cells from oxidative damage

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